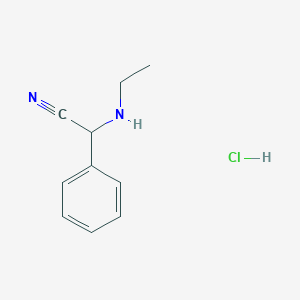

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride

描述

属性

IUPAC Name |

2-(ethylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10,12H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPOJFVZYYAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Benzyl Cyanide Derivatives (From Patent CN103342662B)

A prominent method for synthesizing 2-alkylbenzyl cyanides, which are structurally related to 2-(Ethylamino)-2-phenyl-acetonitrile, involves:

- Reacting benzyl cyanide with sodium alkoxide in alcohol solvent to form sodium phenyl cyanide ethyl sodium salt.

- Alkylation of this sodium salt with an alkyl halide (e.g., monobromomethane for methyl, n-propyl bromide for propyl, or ethyl bromide for ethyl groups).

- Isolation of the alkylated product by filtration, washing, and distillation under reduced pressure.

Example for ethyl substitution:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Benzyl cyanide + 17% sodium alcohol solution, evaporated dry, toluene solvent, diethyl carbonate, 80–100°C | Formation of phenyl cyanide ethyl sodium salt | - |

| 2 | Sodium salt + monobromomethane at 40–85°C over 6 hours | Alkylation to 2-ethylbenzene acetonitrile | 90.0% yield, 99.3% purity |

| 3 | Purification by washing and distillation | Obtained product with high purity | - |

The final nitrile can be converted to the hydrochloride salt by treatment with dry HCl gas or acid solutions.

This method is scalable and yields high purity products with yields typically in the range of 90% or higher.

One-Pot Synthesis via Aminoacetamide and Chloroacetaldehyde Dimethyl Acetal (From Patent CN101538223A)

This method involves:

- Mixing N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in an organic solvent-water system.

- After reaction completion, separation of the organic layer, solvent evaporation, and salt formation by passing dry hydrogen chloride or bromide gas through the concentrate.

This approach allows for:

- High yield and stable product quality.

- Low cost due to mild reaction conditions and efficient conversion.

- Formation of the hydrochloride salt directly in the final step.

The method is advantageous for industrial-scale synthesis due to its operational simplicity and product stability.

α-Aminonitrile Formation via Schiff Base and Cyanide Addition (From Research Article)

A general synthetic route for α-aminonitriles related to 2-(Ethylamino)-2-phenyl-acetonitrile involves:

- Formation of a Schiff base by condensation of an amine (e.g., ethylamine or substituted amines) with an aromatic aldehyde (e.g., benzaldehyde).

- Catalysis by p-toluenesulfonic acid in glacial acetic acid.

- Addition of potassium cyanide to the Schiff base under stirring for several days.

- Work-up by pouring the reaction mixture into ice, adjusting pH, filtration, washing, and drying.

This method yields α-aminonitriles with good purity and yield (e.g., ~83.7% yield reported for related compounds).

Though this method is slower (reaction times of days), it allows for structural variation and is useful for laboratory-scale synthesis.

One-Pot Multicomponent Reaction Using Aldehyde, Amine, and Cyanide Source (From Royal Society of Chemistry Supporting Information)

A modern approach involves:

- Mixing benzaldehyde and ethylamine in an organic solvent (e.g., tert-butanol).

- Heating the mixture to form an imine intermediate.

- Adding a cyanide source such as potassium hexacyanoferrate(III) or potassium cyanide in aqueous acidic medium.

- Heating under exclusion of light to promote α-aminonitrile formation.

- Quenching with sodium bicarbonate, extraction, drying, and purification by flash chromatography.

This method offers:

- Mild reaction conditions (80°C).

- Yields around 60–80% depending on cyanide source and solvent.

- Avoidance of hazardous cyanide salts by using hexacyanoferrate complexes.

This one-pot synthesis is efficient and adaptable for various α-aminonitriles, including 2-(Ethylamino)-2-phenyl-acetonitrile.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The alkylation method using sodium phenyl cyanide salts and alkyl bromides is well-documented for producing high-purity α-aminonitriles with various alkyl groups, including ethyl, and is suitable for industrial synthesis due to good yields and straightforward purification.

- The use of phase transfer catalysts and mild bases in aqueous-organic biphasic systems facilitates efficient formation of aminoacetamide derivatives, which can be converted to the hydrochloride salt, offering a cost-effective route.

- Schiff base formation followed by cyanide addition is a classical method but involves longer reaction times and handling of toxic cyanide salts; however, it allows for structural diversity and is useful for research and small-scale synthesis.

- The one-pot multicomponent reaction using potassium hexacyanoferrate salts is a safer alternative to free cyanide salts, offering good yields and operational simplicity, with potential for scale-up.

化学反应分析

Types of Reactions

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the reagents used.

科学研究应用

Medicinal Chemistry

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride is investigated for its potential therapeutic properties. It has been studied as a precursor in the synthesis of various pharmaceuticals, particularly in developing analgesics and anesthetics. Its structural features allow it to interact with biological targets effectively.

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological activities, including:

- Anesthetic Properties: Similar to other ethylamino derivatives, it is evaluated for its anesthetic effects in animal models. Studies have shown that it can produce significant central nervous system depressant effects, making it a candidate for further investigation in anesthesia research.

- Anticonvulsant Activity: Preliminary studies suggest that it may possess anticonvulsant properties, as evidenced by its ability to prevent convulsions in rodent models when administered at certain dosages.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, leading to the formation of diverse chemical entities.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals | Potential for analgesic and anesthetic use |

| Pharmacological Studies | Evaluated for anesthetic and anticonvulsant properties | Significant CNS depressant effects observed |

| Organic Synthesis | Intermediate in organic reactions | Useful in synthesizing complex molecules |

Case Study 1: Anesthetic Properties

A study conducted on the anesthetic properties of this compound involved administering varying doses to mice. The results indicated a dose-dependent response, with specific dosages leading to loss of righting reflex characteristic of general anesthesia. The effective dose range was determined to be between 0.5 mg/kg and 1 mg/kg.

Case Study 2: Anticonvulsant Effects

In another investigation, the anticonvulsant activity was assessed using an electroshock model in rodents. The compound demonstrated protective effects against induced seizures at doses ranging from 6 mg/kg to 12 mg/kg, suggesting its potential utility in treating seizure disorders.

作用机制

The mechanism of action of 2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Substituent and Functional Group Variations

The table below highlights key structural and functional differences between 2-(ethylamino)-2-phenyl-acetonitrile hydrochloride and analogous compounds:

Key Structural and Functional Differences

Amino Group Substituents: The ethylamino group in the target compound provides moderate steric bulk compared to the methylamino group in 2-(methylamino)-2-phenylacetic acid HCl . This affects lipophilicity and metabolic stability. Phenethylamino (in ) introduces a larger aromatic substituent, which may enhance binding to aromatic receptors but reduce solubility .

Functional Groups: The nitrile group in the target compound is electron-withdrawing, making it reactive in nucleophilic substitutions. In contrast, carboxylic acid () and cyclohexanone () groups alter polarity and hydrogen-bonding capacity . Fluorine substitution () increases electronegativity, enhancing bioavailability and resistance to metabolic degradation .

Aromatic Rings :

生物活性

Overview

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride, with the CAS number 1440535-38-5, is an organic compound that belongs to the nitrile class. Its unique structure features an ethylamino group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H14ClN

- Molecular Weight : 213.69 g/mol

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Converts to amides or carboxylic acids.

- Reduction : Reduces the nitrile group to primary amines.

- Substitution : Participates in nucleophilic substitution reactions.

These reactions are significant for its use as an intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The ethylamino group enhances its binding affinity to various biomolecules, potentially modulating their activity.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on related arylpyridine derivatives have shown that modifications to the alkylamino group can significantly influence their potency as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) .

| Compound | R Group | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| 7p | H | 2.5 | 500 |

| 7b | Me | 1.9 | 600 |

| 7r | Et | 0.16 | 700 |

| 7a | Pr | 0.14 | 600 |

This table illustrates how variations in the alkyl group can impact biological activity, suggesting that similar modifications in this compound could yield valuable insights into its efficacy.

Case Studies

In a recent study focusing on the development of furanopyrimidine-based inhibitors for cancer treatment, structural modifications were critical for enhancing selectivity and potency against mutated EGFR . Although not directly related to our compound, this research highlights the importance of structural optimization in developing effective therapeutic agents.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential therapeutic applications in:

- Cancer Treatment : Similar compounds have shown promise as inhibitors targeting specific cancer pathways.

- Neurological Disorders : Its interaction with nAChRs suggests a potential role in treating conditions like Alzheimer's disease or schizophrenia.

- Antimicrobial Activity : Research into nitriles has indicated possible antimicrobial properties, warranting further investigation.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride relevant to experimental design?

- Methodological Answer : The compound (CAS 53641-60-4) has a molecular weight of 168.62 g/mol (C₈H₉ClN₂) and solubility in polar solvents like DMF (10 mg/mL), DMSO (10 mg/mL), and ethanol (16 mg/mL). Stability studies should prioritize anhydrous storage (-20°C) to prevent hydrolysis. Solubility in PBS (5 mg/mL) suggests compatibility with aqueous buffers for biological assays .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use HPLC with retention time calibration (e.g., 1.31–1.37 minutes under acidic conditions) and LCMS for mass confirmation (e.g., m/z 168.62 [M+H]⁺). Cross-validate purity claims (>98%) via NMR to detect trace impurities like unreacted ethylamine or nitrile intermediates .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS hazard guidelines (H315, H319, H335) with PPE (gloves, goggles), ventilation, and emergency eyewash access. First aid for exposure includes rinsing with water (15 minutes for skin/eyes) and medical consultation. Avoid inhalation of fine powders during weighing .

Q. What synthetic routes are commonly used for this compound?

- Methodological Answer : A nucleophilic substitution reaction between ethylamine and 2-chloro-2-phenylacetonitrile in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C) for 6–12 hours. Post-synthesis, isolate the hydrochloride salt via acidification (HCl gas) and recrystallize from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

- Methodological Answer : Employ Design of Experiments (DoE) to vary parameters like temperature (50–90°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.2 ethylamine:chloroacetonitrile). Monitor reaction progress via TLC and quantify by-products (e.g., dimerization products) using UPLC-MS .

Q. How to resolve discrepancies in spectral data (e.g., NMR or LCMS) between batches?

- Methodological Answer : Perform comparative analysis using standardized NMR solvents (DMSO-d₆) and internal standards (TMS). For LCMS inconsistencies, validate column conditions (C18, 3.5 µm) and mobile phase pH (0.1% TFA). Cross-reference with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer : Use preparative HPLC to isolate impurities, followed by structural elucidation via 2D NMR (COSY, HSQC) and IR spectroscopy. Common impurities include hydrolyzed nitrile (amide derivatives) or ethylamine adducts. Stability-indicating assays (e.g., forced degradation under heat/humidity) can identify degradation pathways .

Q. How does the compound behave under varying pH conditions in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~254 nm) and quantify hydrolyzed products (e.g., carboxylic acid derivatives) using ion-pair chromatography. Buffered solutions (PBS, citrate) are recommended for biological assays to maintain stability .

Q. What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The nitrile group acts as an electrophile in SN2 reactions, while the ethylamino group participates in Schiff base formation. Computational studies (DFT) can model transition states for substitution reactions. Experimental validation via kinetic isotope effects (KIE) or Hammett plots provides mechanistic clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。